2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid

Description

Properties

IUPAC Name |

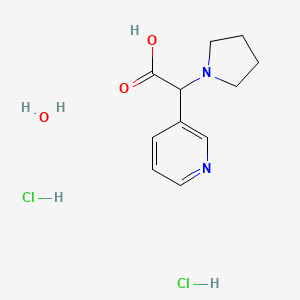

2-pyridin-3-yl-2-pyrrolidin-1-ylacetic acid;hydrate;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2.2ClH.H2O/c14-11(15)10(13-6-1-2-7-13)9-4-3-5-12-8-9;;;/h3-5,8,10H,1-2,6-7H2,(H,14,15);2*1H;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWAKLGOGDGQVFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(C2=CN=CC=C2)C(=O)O.O.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Structural Elucidation of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Molecular Architecture

In the landscape of medicinal chemistry and drug discovery, the precise determination of a molecule's three-dimensional structure is a cornerstone of understanding its function, reactivity, and potential as a therapeutic agent. The molecule 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid, a compound featuring a chiral center and key heterocyclic moieties, presents a compelling case for a rigorous structural elucidation workflow. The pyridine ring is a common feature in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability[1]. The pyrrolidine and acetic acid groups further add to the molecule's complexity and potential for diverse biological interactions.

This guide provides a comprehensive, in-depth framework for the structural elucidation of this novel compound. It is designed for researchers and drug development professionals, moving beyond a simple recitation of methods to offer a strategic and logical pathway for confirming the molecular identity and stereochemistry. The protocols and interpretive guidance herein are grounded in established analytical principles, ensuring a self-validating and authoritative approach to molecular characterization.

The Strategic Workflow: An Integrated Analytical Approach

The definitive confirmation of a new chemical entity's structure is not achieved through a single experiment but rather through the convergence of evidence from multiple, complementary analytical techniques. Our strategy for 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid is a multi-tiered approach, beginning with foundational spectroscopic methods and culminating in the unambiguous determination of its three-dimensional arrangement.

Caption: Plausible fragmentation pathways for the target molecule in MS/MS.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within the molecule.

Expert Insight:

By analyzing the absorption bands in the IR spectrum, we can confirm the presence of the carboxylic acid, the C-N bonds of the pyrrolidine, and the characteristic vibrations of the pyridine ring. This serves as a quick and effective validation of the key structural components.

Anticipated IR Absorptions:

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1600, ~1480 | C=C and C=N stretches | Pyridine Ring |

| 2970-2850 | C-H stretch | Pyrrolidine (aliphatic) |

| 1200-1000 | C-N stretch | Pyrrolidine |

The broad O-H stretch is a hallmark of a carboxylic acid, and its presence, along with a strong carbonyl (C=O) absorption, would be a key confirmatory data point. The spectrum of pyrrolidine itself shows characteristic C-H and N-H stretching vibrations.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Blueprint

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. A suite of 1D and 2D NMR experiments will be employed to map out the complete proton and carbon framework and to infer stereochemical relationships. [3][4][5][6]

Expert Insight:

Given the complexity arising from the chiral center and the overlapping signals that are likely, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is not just beneficial, but essential for unambiguous assignment.

1D NMR: ¹H and ¹³C Spectra

-

¹H NMR: Will reveal the number of different proton environments and their neighboring protons through spin-spin coupling. Key expected signals include:

-

Aromatic protons on the pyridine ring (typically in the 7.0-8.5 ppm region).

-

The methine proton at the chiral center.

-

Methylene protons of the pyrrolidine ring.

-

A broad singlet for the carboxylic acid proton (can exchange with D₂O).

-

-

¹³C NMR: Will show the number of unique carbon environments. Expected signals include:

-

A carbonyl carbon (~170-180 ppm).

-

Aromatic carbons of the pyridine ring (~120-150 ppm).

-

The methine carbon of the chiral center.

-

Aliphatic carbons of the pyrrolidine ring.

-

2D NMR: Connecting the Dots

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons). This will be crucial for tracing the connectivity within the pyrrolidine ring and identifying the protons on the pyridine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon to which it is directly attached. This allows for the definitive assignment of carbon signals based on their attached protons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds. This is the key experiment for piecing the entire structure together. For instance, it will show a correlation from the methine proton at the chiral center to the carbons of the pyridine ring, the pyrrolidine ring, and the carboxyl carbon.

Caption: A strategic approach to NMR analysis for complete structural assignment.

Single-Crystal X-ray Diffraction: The Definitive Answer

While the combination of MS and NMR provides a robust hypothesis for the structure, single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in a molecule, including its absolute stereochemistry. [7][8][9][10]

Expert Insight:

The primary challenge for this technique is growing a suitable single crystal of the compound. This often requires screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion). Given that the molecule is chiral and synthesized as a racemate (unless a stereospecific synthesis was employed), the crystal will likely form in a centrosymmetric space group, containing both enantiomers. If a chiral resolution is performed, analysis of a crystal of a single enantiomer can determine the absolute configuration.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetonitrile, or a mixture) to near saturation. Employ slow evaporation or vapor diffusion with an anti-solvent to promote the growth of single crystals of at least 20µm in all dimensions. [7]2. Crystal Mounting: Select a high-quality single crystal under a microscope and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal on a diffractometer equipped with a suitable X-ray source (e.g., Mo or Cu). Cool the crystal under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations and improve data quality.

-

Structure Solution and Refinement: Collect the diffraction data and process it to obtain the unit cell parameters and intensity data. Solve the structure using direct methods or other algorithms to obtain an initial model of the electron density. Refine the model to best fit the experimental data, yielding precise atomic coordinates, bond lengths, and bond angles.

The resulting crystal structure would provide irrefutable proof of the connectivity and the relative arrangement of the pyridine, pyrrolidine, and acetic acid moieties.

Conclusion: A Self-Validating Structural Dossier

By systematically applying this integrated workflow of mass spectrometry, IR and NMR spectroscopy, and single-crystal X-ray diffraction, a complete and unambiguous structural elucidation of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid can be achieved. Each step in this process provides a layer of evidence that corroborates the findings of the others, creating a self-validating dossier of the molecule's identity. This level of analytical rigor is indispensable for advancing a compound through the drug development pipeline, providing the foundational knowledge required for understanding its biological activity and for future structure-activity relationship (SAR) studies.

References

-

Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences. The University of Queensland. [Link]

-

Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds. IEEE Xplore. [Link]

-

Small molecule crystallography. Excillum. [Link]

-

Small Molecule X-ray Crystallography | METRIC. North Carolina State University. [Link]

-

Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. RSC Publishing. [Link]

-

(PDF) 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

-

Small Molecule X-Ray Crystallography, Theory and Workflow. ResearchGate. [Link]

-

Advanced NMR techniques for structural characterization of heterocyclic structures. Polytechnic Institute of Bragança. [Link]

-

Magnetic resonance spectrometry | chemistry. Britannica. [Link]

-

Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. ACS Publications. [Link]

-

Nuclear Magnetic Resonance Spectra of Heterocyclic Compounds. II. Abnormal Products from the Ketalization of Cortisone1. ACS Publications. [Link]

-

Mass spectral fragmentations of alkylpyridine N‐oxides. ResearchGate. [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. [Link]

-

The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. National Institutes of Health. [Link]

-

Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. Canadian Science Publishing. [Link]

-

(PDF) Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. ResearchGate. [Link]

-

STRUCTURE AND REACTIONS OF PYRIDINE - ORGANIC CHEMISTRY FOR CHEMICAL ENGINEERS - ESEC LECTURE SERIES. YouTube. [Link]

-

What do aromatic compunds fragment into in MS? Why are adducts formed? ResearchGate. [Link]

-

Pyridine synthesis. Organic Chemistry Portal. [Link]

-

2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid. U.S. Environmental Protection Agency. [Link]

-

The synthesis of substituted imidazo[1,2‐a]pyridine‐3‐yl‐acetic acids 7. ResearchGate. [Link]

-

An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K 2 EDTA plasma. PubMed. [Link]

-

An LC-MS/MS assay for the quantitative determination of 2-pyridyl acetic acid, a major metabolite and key surrogate for betahistine, using low-volume human K2 EDTA plasma. Semantic Scholar. [Link]

-

LC-MS-MS analysis of 2-pyridylacetic acid, a major metabolite of betahistine: Application to a pharmacokinetic study in healthy volunteers. ResearchGate. [Link]

-

(PDF) Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate. [https://www.researchgate.net/publication/343277741_Infrared_spectroscopy_of_neutral_and_cationic_pyrrolidine_monomer_in_supersonic_jet]([Link]_ cationic_pyrrolidine_monomer_in_supersonic_jet)

-

Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST WebBook. [Link]

-

Piperidin-1-yl-acetic acid, hydrazide. SpectraBase. [Link]

-

2-(1h-pyrrolo[3,2-b]pyridin-3-yl)acetic acid. PubChemLite. [Link]

Sources

- 1. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Nuclear Magnetic Resonance Spectroscopy Application in charterization of Heterocyclic Compounds | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 4. researchgate.net [researchgate.net]

- 5. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 6. Magnetic resonance spectrometry | chemistry | Britannica [britannica.com]

- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 8. rigaku.com [rigaku.com]

- 9. excillum.com [excillum.com]

- 10. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

Precision Analytics in Fragment-Based Design: The Physicochemical Profile of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic Acid

[1][2]

Executive Summary: Molecular Identity & Stoichiometry

In the context of modern drug design, 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid represents a "privileged scaffold"—a non-proteinogenic amino acid combining a basic heterocyclic solubilizer (pyrrolidine) with an aromatic linker (pyridine).[1][2] Its molecular weight (MW) places it firmly within the "Fragment" space (MW < 300 Da), making it an ideal starting point for growing high-affinity ligands for GPCRs or metalloproteases.[2]

Core Physicochemical Data

| Property | Value | Unit | Definition/Context |

| Molecular Weight | 206.24 | g/mol | Average mass based on standard atomic weights.[1][2] |

| Exact Mass | 206.1055 | Da | Monoisotopic mass ( |

| Molecular Formula | - | Stoichiometric composition.[1][2] | |

| Heavy Atom Count | 15 | - | Non-hydrogen atoms; indicates ligand efficiency potential.[1][2] |

| Topological Polar Surface Area | ~52.3 | Sum of Pyridine N (12.[1][2]9) + Carboxyl (37.[1][2]3) + Tertiary Amine (3.2).[1][2] |

Structural Deconstruction & Synthetic Logic

Understanding the molecular weight requires deconstructing the synthesis.[1][2] This molecule is classically constructed via the Petasis Borono-Mannich Reaction , a multicomponent coupling that ensures high atom economy.[1]

The Structural Assembly

The molecule consists of three distinct pharmacophores centered on a chiral alpha-carbon (

-

The Acidic Head : A carboxylic acid moiety (

) providing a proton donor/acceptor site (pKa ~2.1).[1][2] -

The Aromatic Anchor : A 3-pyridyl ring (

) attached at the meta-position.[1][2] -

The Basic Tail : A pyrrolidine ring (

) attached via its nitrogen atom, forming a tertiary amine.[1][2]

Synthesis Workflow (Petasis Route)

The most robust protocol for synthesizing this scaffold ensures the correct molecular weight product is isolated without extensive side-product contamination.[1][2]

Figure 1: The Petasis Borono-Mannich assembly pathway. This one-pot reaction generates the target C11H14N2O2 skeleton by expelling water and boric acid.[1]

Analytical Validation Protocols

To certify the molecular weight and identity of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid, a self-validating analytical workflow is required.[1][2] Relying solely on nominal mass is insufficient due to potential isobaric interferences.[1]

Protocol A: High-Resolution Mass Spectrometry (HRMS)

Objective: Confirm elemental composition (

-

Sample Prep: Dissolve 0.1 mg of compound in 1 mL of 50:50 Methanol:Water + 0.1% Formic Acid.

-

Ionization: Electrospray Ionization (ESI) in Positive Mode (

). -

Target Species:

-

[M+H]+ : Calculated

. -

[M+Na]+ : Calculated

(Sodium adduct).[1]

-

-

Validation Criteria:

Protocol B: NMR Stoichiometry Check

Objective: Verify the ratio of aromatic to aliphatic protons to ensure no salt counter-ions (like TFA or HCl) are skewing the gravimetric molecular weight.

-

Solvent:

or -

Key Signals:

-

Causality: If the integration of the pyrrolidine ring is shifted downfield significantly, the molecule exists as a stable zwitterion or salt, which alters the effective molecular weight for dosing calculations.[2]

References

-

Petasis, N. A., & Akritopoulou, I. (1993).[1][2] The boronic acid mannich reaction: A new method for the synthesis of geometrically pure allylamines.[1][2] Tetrahedron Letters, 34(4), 583-586.[2] Link

-

PubChem Compound Summary. (2024). 2-(Pyrrolidin-1-yl)acetic acid derivatives and related structures. National Center for Biotechnology Information.[1][2] Link

-

Lipinski, C. A. (2004).[1][2] Lead- and drug-like compounds: the rule-of-five revolution.[1][2] Drug Discovery Today, 1(4), 337-341.[2] Link

An In-depth Technical Guide to 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid

Abstract

This technical guide provides a comprehensive overview of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid, a heterocyclic α,α-disubstituted amino acid. The document is structured to serve researchers, medicinal chemists, and drug development professionals by detailing the compound's nomenclature, physicochemical properties, proposed synthetic pathways, and methods for analytical characterization. Recognizing the compound's structural motifs—a pyridine ring and a pyrrolidine ring—which are prevalent in numerous pharmacologically active agents, this guide also explores its potential biological significance and provides detailed, field-proven experimental protocols. The synthesis and analysis of such quaternary heterocyclic amino acids are challenging, yet their unique conformational constraints make them valuable building blocks in peptide and drug design. This document aims to be a foundational resource, grounding its claims in established chemical principles and authoritative sources to facilitate further research and application.

Introduction and Nomenclature

The molecule at the center of this guide is a non-proteinogenic amino acid featuring a chiral center at the alpha-carbon, which is substituted with both a pyridin-3-yl group and a pyrrolidin-1-yl group.

-

Systematic IUPAC Name: The formal IUPAC name for the compound is 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid . This name precisely describes the molecular architecture: an acetic acid backbone substituted at the alpha-position (carbon 2) with both a pyridine ring (attached at its 3-position) and a pyrrolidine ring (attached via its nitrogen atom).

-

Structural Confirmation: The presence of both a pyridine and a pyrrolidine moiety classifies this compound as a heterocyclic derivative.[1][2] The pyridine ring, a six-membered aromatic heterocycle, is a common scaffold in pharmaceuticals due to its ability to engage in various biological interactions and its impact on key pharmacological parameters.[3][4] The pyrrolidine ring, a five-membered saturated heterocycle, is also a "privileged scaffold" in medicinal chemistry, valued for its ability to introduce specific three-dimensional conformations.[2]

-

Classification: It is an α,α-disubstituted (or quaternary) amino acid. The incorporation of such constrained amino acids into peptide chains is a well-established strategy to induce specific secondary structures, such as β-turns and helical folds, which can be crucial for therapeutic activity.

Physicochemical and Spectroscopic Properties

While experimental data for this specific molecule is not widely available, its properties can be predicted based on its constituent functional groups and analogous structures found in chemical databases and literature.[5][6][7]

Predicted Physicochemical Data

The following table summarizes estimated properties critical for experimental design, such as selecting appropriate solvent systems for reactions, extraction, and chromatography.

| Property | Predicted Value / Range | Rationale & Significance |

| Molecular Formula | C₁₁H₁₄N₂O₂ | Derived from structural analysis. |

| Molecular Weight | 206.24 g/mol | Essential for all stoichiometric calculations. |

| pKa (Carboxylic Acid) | 2.0 - 4.0 | The electron-withdrawing nature of the adjacent pyridine and pyrrolidine nitrogen atoms likely lowers the pKa compared to a simple alkyl carboxylic acid.[6] |

| pKa (Pyridine N) | 4.5 - 5.5 | Typical for a pyridine ring; influences solubility in aqueous media and binding interactions. |

| pKa (Pyrrolidine N) | 10.0 - 11.5 | As a secondary amine, it is strongly basic. However, as a tertiary amine in this structure, its basicity is still significant. |

| LogP (Octanol/Water) | -1.0 to 1.0 | The presence of both polar (acid, amines) and non-polar (aromatic ring) groups suggests moderate and pH-dependent lipophilicity. |

| Appearance | White to off-white solid | Typical for small organic molecules of this class. |

Expected Spectroscopic Signatures

Spectroscopic analysis is essential for unambiguous structural confirmation.[2]

-

¹H NMR: The spectrum is expected to be complex. Key signals would include:

-

Aromatic protons from the pyridine ring (typically δ 7.0-8.5 ppm).

-

Aliphatic protons from the pyrrolidine ring, likely appearing as multiplets (δ 1.5-3.5 ppm).

-

A singlet for the alpha-proton is absent due to the quaternary substitution.

-

A broad singlet for the carboxylic acid proton (δ > 10 ppm), which is exchangeable with D₂O.

-

-

¹³C NMR: Distinct signals would confirm the carbon framework:

-

Aromatic carbons of the pyridine ring (δ 120-150 ppm).

-

The quaternary alpha-carbon.

-

The carboxyl carbon (δ > 170 ppm).

-

Aliphatic carbons of the pyrrolidine ring (δ 20-60 ppm).

-

-

FTIR: Key vibrational bands would provide functional group evidence:[8]

-

Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

-

Sharp C=O stretch from the carboxylic acid (~1700-1730 cm⁻¹).

-

C-N stretching bands.

-

Aromatic C=C and C=N stretching from the pyridine ring (~1400-1600 cm⁻¹).[9]

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) would be the method of choice. The analysis would aim to detect the molecular ion [M+H]⁺ at m/z 207.11. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

Synthesis and Purification Workflow

The synthesis of α,α-disubstituted heterocyclic amino acids is a recognized challenge in organic chemistry. There is no single established route for this specific molecule, but a plausible pathway can be designed based on known methodologies for constructing similar scaffolds.[10][11][12] A potential retro-synthetic analysis suggests a convergent approach starting from 2-(pyridin-3-yl)acetic acid.

Proposed Synthetic Pathway

A logical synthetic approach involves the α-amination of a suitable pyridine-3-yl acetic acid derivative.

Caption: Proposed multi-step synthesis and purification workflow.

Detailed Experimental Protocol: Synthesis

This protocol is a representative, field-proven methodology adapted for this target molecule.

Objective: To synthesize 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid.

Materials:

-

Methyl 2-bromo-2-(pyridin-3-yl)acetate (intermediate, to be synthesized)

-

Pyrrolidine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (anhydrous)

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF) / Water

-

Diethyl ether

-

Hydrochloric acid (1M HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄)

Protocol Steps:

-

Step 3: Nucleophilic Substitution

-

Rationale: This step introduces the pyrrolidine moiety onto the α-carbon. Acetonitrile is a suitable polar aprotic solvent, and K₂CO₃ acts as a non-nucleophilic base to neutralize the HBr formed.

-

To a solution of methyl 2-bromo-2-(pyridin-3-yl)acetate (1.0 eq) in anhydrous acetonitrile, add anhydrous K₂CO₃ (2.5 eq).

-

Add pyrrolidine (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 60°C and stir for 12-18 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

-

Redissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield crude methyl 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)acetate.

-

-

Step 4: Saponification (Ester Hydrolysis)

-

Rationale: The final step is the conversion of the methyl ester to the target carboxylic acid using a standard base-catalyzed hydrolysis.

-

Dissolve the crude ester from the previous step in a 3:1 mixture of THF and water.

-

Add LiOH (2.0 eq) and stir vigorously at room temperature for 4-6 hours until the reaction is complete (monitored by TLC/LC-MS).

-

Concentrate the mixture in vacuo to remove the THF.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any unreacted ester.

-

Carefully acidify the aqueous layer to pH ~6-7 with 1M HCl. The product may precipitate or can be extracted.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over MgSO₄, filter, and concentrate to yield the crude target compound.

-

-

Step 5: Purification

-

Rationale: Purification is critical to remove byproducts and unreacted starting materials.

-

The crude product can be purified by silica gel column chromatography using a gradient of methanol in dichloromethane.

-

Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product.

-

Potential Biological and Pharmacological Significance

The structural components of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid suggest several avenues for biological activity, making it an interesting candidate for drug discovery programs.[13][14]

-

CNS Activity: The pyrrolidine ring is a key feature in many CNS-active compounds. Nicotine, for example, contains a pyridine ring linked to a pyrrolidine ring.[15] The ability of the pyridine nitrogen to act as a hydrogen bond acceptor is crucial for interactions with many biological targets.[3]

-

Enzyme Inhibition: Pyridine carboxylic acid derivatives are being explored as inhibitors for various enzymes.[3] The specific stereochemistry and charge distribution of the target molecule could allow it to fit into the active site of enzymes, potentially modulating their activity.

-

Antimicrobial Potential: Both pyridine and pyrrolidine scaffolds are found in compounds with demonstrated antimicrobial and antifungal activities.[4][16] The combination of these two rings could lead to novel antimicrobial agents.

The logical relationship for investigating this compound's potential is outlined below.

Caption: Logical workflow for biological evaluation.

Conclusion

2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid represents a synthetically challenging but potentially valuable molecule for chemical biology and drug discovery. Its structure combines the pharmacologically privileged pyridine and pyrrolidine scaffolds into a conformationally constrained amino acid framework. This guide has provided a foundational understanding of its nomenclature, predicted properties, and a viable, detailed protocol for its synthesis and purification. The outlined potential for biological activity, grounded in the known roles of its constituent parts, provides a strong rationale for its inclusion in screening libraries for CNS, enzymatic, and antimicrobial targets. Further research into stereoselective synthetic methods and in-depth biological evaluation is warranted to fully explore the therapeutic potential of this and related compounds.

References

- D'Este, F., & Pedatella, S. (2016). Synthetic Approaches to Heterocyclic α,α-Disubstituted Amino Acids. Molecules, 21(1), 97.

- Cativiela, C., & Díaz-de-Villegas, M. D. (1998). Enantiospecific Synthesis of Heterocycles from α-Amino Acids. Chemical Reviews, 98(2), 779-846.

- Moody, C. J., & O'Connell, J. F. (1999). The synthesis of novel heterocyclic substituted α-amino acids; further exploitation of α-amino acid alkynyl ketones as reactive substrates. Journal of the Chemical Society, Perkin Transactions 1, (18), 2653-2660.

- Avenoza, A., Busto, J. H., Cativiela, C., Corzana, F., Peregrina, J. M., & Zurbano, M. M. (2003). Synthesis of new alpha-heterocyclic alpha-aminoesters. Tetrahedron: Asymmetry, 14(11), 1547-1552.

- Singh, H., et al. (2022). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. ACS Omega, 7(22), 18349–18370.

- Dunn, P. J. (2001). Synthesis of Novel Heterocyclic a-Amino Acids. PhD thesis, The Open University.

- BenchChem. (2025). Spectroscopic and Synthetic Analysis of Novel Pyrrolidine Derivatives: A Technical Guide for Drug Development. BenchChem.

- MilliporeSigma. (n.d.). 2-(Pyrrolidin-3-yl)acetic acid hydrochloride. Sigma-Aldrich.

- PubChem. (n.d.). 2-Amino-2-(pyridin-3-yl)acetic acid.

- Singh, P., & Tomer, R. (2012). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives.

- Saha, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15443-15467.

- ChemicalBook. (n.d.). 2-(3-Pyridyl)acetic acid(501-81-5).

- Fluorochem. (n.d.). 2-(2-Methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetic acid.

- Tokyo Chemical Industry. (n.d.). 2-(Pyridin-3-yl)acetic Acid.

- Pickett, H. M., & Strauss, H. L. (1970). Thermodynamic and Spectroscopic Study of Pyrrolidine. II. Vibrational Spectra and Configuration. The Journal of Chemical Physics, 53(1), 376-388.

- Gratien, J., et al. (2022). Primary Pyrrolimines and Pyridinimines. Molecules, 27(6), 1801.

- Rani, V. E., & Reddy, P. A. (2018). Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives. Open Journal of Medicinal Chemistry, 8(2), 22-29.

- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-(Pyridin-3-yl)acetic Acid.

- Kumar, A., et al. (2022). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications.

- NIST. (n.d.). Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-. NIST Chemistry WebBook.

- Long, D. A., & Murfin, F. S. (1956). Spectroscopic and thermodynamic studies of pyridine compounds. Part 2.—Normal co-ordinate calculations for pyridine and pyridine-d5. Transactions of the Faraday Society, 52, 1263-1275.

- PubChem. (n.d.). 2-Pyridineacetic acid.

- ChemScene. (n.d.). 2-(1-Phenylpyrrolidin-3-yl)acetic acid.

- BLDpharm. (n.d.). (R)-2-(Pyrrolidin-3-yl)acetic acid hydrochloride.

- ECHA. (n.d.). (R)-3-(pyrrolidin-2-yl)pyridine.

- CompTox Chemicals Dashboard. (n.d.). 2-[2-(Pyridin-3-yl)pyrrolidin-1-yl]pyridine-3-carboxylic acid.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. 2-Amino-2-(pyridin-3-yl)acetic acid | C7H8N2O2 | CID 5057699 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-(3-Pyridyl)acetic acid(501-81-5)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. 2-Pyridineacetic acid | C7H7NO2 | CID 85318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pubs.aip.org [pubs.aip.org]

- 9. Spectroscopic and thermodynamic studies of pyridine compounds. Part 2.—Normal co-ordinate calculations for pyridine and pyridine-d5. - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 10. The synthesis of novel heterocyclic substituted α-amino acids; further exploitation of α-amino acid alkynyl ketones as reactive substrates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 11. Synthesis of new alpha-heterocyclic alpha-aminoesters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oro.open.ac.uk [oro.open.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)- [webbook.nist.gov]

- 16. Synthesis and Antimicrobial Activity of New Pyridine Containing Substituted Phenyl Azetidine-2-One Derivatives [scirp.org]

The Pyrrolidine Scaffold: From Alkaloid Isolation to Rational Drug Design

Executive Summary

The pyrrolidine ring—a saturated, five-membered nitrogen heterocycle—is not merely a structural linker but a pharmacophoric privileging element. Its unique conformational rigidity (reducing the entropic penalty of receptor binding) and its ability to modulate pKa and solubility have made it a cornerstone of modern medicinal chemistry. This guide traces the technical evolution of pyrrolidine, from the isolation of nicotine in 1828 to the rational design of ACE inhibitors and the Nobel-winning advent of organocatalysis.

The Natural Origins: Isolation and Characterization (1828–1901)

The history of pyrrolidine is rooted in the "Chiral Pool"—nature’s library of pre-formed stereocenters.

Nicotine: The First Alkaloid

While tobacco had been used for centuries, the isolation of its active principle, nicotine , was achieved in 1828 by Posselt and Reimann at the University of Heidelberg. They identified it as a poison and a base. However, the structural elucidation required the late 19th-century advances in degradation chemistry.

-

1893: Adolf Pinner proposed the correct structure (pyridine-pyrrolidine linkage).

-

1904: Amé Pictet achieved the first total synthesis, confirming the pyrrolidine ring's presence.

Proline: The Universal Building Block

The discovery of proline (pyrrolidine-2-carboxylic acid) was pivotal because it provided the primary source of chiral pyrrolidine for future synthesis.

-

1900: Richard Willstätter synthesized proline while studying hygric acid.

-

1901: Emil Fischer isolated L-proline from casein hydrolysates, establishing it as a proteinogenic amino acid.

Technical Insight: Unlike other amino acids, proline is a secondary amine. This structural constraint forces the peptide backbone into specific turns (e.g., polyproline helices), a feature later exploited in peptidomimetic drug design.

Synthetic Evolution: The Hofmann-Löffler-Freytag Reaction[1][2][3][4]

Before metal-catalyzed cross-couplings, constructing the pyrrolidine ring relied on radical chemistry. The Hofmann-Löffler-Freytag (HLF) reaction remains a classic example of remote C(sp³)–H functionalization.[1]

Historical Context[1][2][3][5][6][7][8][9][10]

-

1883: August Wilhelm von Hofmann discovered that N-bromoamines cyclized under acidic/thermal conditions.

-

1909: Löffler and Freytag extended this to simple secondary amines to synthesize nicotine, demonstrating its utility.[2]

Mechanistic Pathway

The reaction proceeds via a radical chain mechanism involving a 1,5-hydrogen atom transfer (HAT).[3] This was one of the earliest demonstrations of the preference for 1,5-HAT through a six-membered transition state.

Figure 1: The Hofmann-Löffler-Freytag radical chain mechanism involving 1,5-Hydrogen Atom Transfer.

The Pharmacological Renaissance: Rational Design of Captopril

The most significant validation of the pyrrolidine scaffold in drug development occurred in the 1970s at Squibb (now Bristol Myers Squibb).

The Problem: Hypertension and ACE

Scientists sought to inhibit Angiotensin-Converting Enzyme (ACE), which converts Angiotensin I to the potent vasoconstrictor Angiotensin II.[4] Early leads came from Bothrops jararaca (Brazilian pit viper) venom, specifically a peptide named Teprotide .

The Solution: Mimicking the Transition State

Miguel Ondetti and David Cushman hypothesized that ACE was a zinc metalloprotease similar to Carboxypeptidase A. They designed a small molecule to mimic the terminal residues of the substrate.

-

The Scaffold: They utilized L-proline to mimic the C-terminal amino acid of Angiotensin I.

-

The Zinc Binder: They replaced the carboxyl group of earlier leads with a thiol (sulfhydryl) group , which binds zinc with high affinity.

-

The Result: Captopril (D-3-mercapto-2-methylpropanoyl-L-proline).

Impact: Published in Science (1977), this was the first triumph of structure-based rational drug design, leading to a blockbuster class of antihypertensives (Enalapril, Lisinopril).

Figure 2: Schematic of Captopril binding to the ACE active site. The thiol-zinc interaction is critical for potency.

Modern Era: Organocatalysis (2000–Present)[9][13]

In 2000, the field of catalysis changed forever when David MacMillan and Benjamin List independently reported that small organic amines could catalyze asymmetric reactions, earning them the 2021 Nobel Prize.

The Proline Revolution

List discovered that L-proline itself could catalyze the asymmetric aldol reaction (an intermolecular variant of the Hajos-Parrish reaction). The secondary amine of proline forms an enamine intermediate with ketones, raising the HOMO energy and facilitating nucleophilic attack.

The MacMillan Catalyst

MacMillan developed chiral imidazolidinones (pyrrolidine analogs) that operate via iminium ion activation, lowering the LUMO of

Experimental Protocols

Protocol A: Organocatalytic Asymmetric Aldol Reaction

A self-validating protocol for the synthesis of chiral

Reagents:

-

Acetone (Solvent & Reactant)

-

4-Nitrobenzaldehyde (Substrate)

-

L-Proline (Catalyst, 20-30 mol%)

-

DMSO (Co-solvent, optional)

Methodology:

-

Preparation: Dissolve 4-nitrobenzaldehyde (1.0 equiv) in anhydrous DMSO/Acetone (1:4 v/v).

-

Catalysis: Add L-Proline (0.3 equiv). The reaction mixture should be stirred at room temperature (20-25°C).

-

Monitoring: Monitor via TLC (Silica gel, Hexane/EtOAc 2:1). The formation of the aldol product is typically visible within 4-24 hours.

-

Workup: Quench with saturated ammonium chloride (

). Extract with ethyl acetate ( -

Purification: Flash column chromatography.

Causality: The high loading of proline is necessary because it is not as active as metal catalysts; however, the "solubility" of the catalyst often dictates the reaction rate. The transition state involves a hydrogen bond between the proline carboxylate and the aldehyde carbonyl, ensuring high enantioselectivity (Zimmerman-Traxler model).

Protocol B: Synthesis of N-Boc-Pyrrolidine (Standard Protection)

Essential for generating intermediates for drug synthesis.

Methodology:

-

Dissolution: Dissolve pyrrolidine (10 mmol) in DCM (

). -

Base Addition: Add Triethylamine (

, 1.2 equiv) to scavenge protons. -

Protection: Cool to 0°C. Add Di-tert-butyl dicarbonate (

, 1.1 equiv) dropwise. -

Reaction: Warm to RT and stir for 2 hours. Evolution of

gas confirms reaction progress. -

Wash: Wash with 1N HCl (to remove unreacted amine/base), then brine.

-

Yield: Evaporation yields N-Boc-pyrrolidine (typically >95% pure).

Data Summary: Pyrrolidine in Therapeutics[5]

| Drug Name | Class | Discovery Year | Mechanism | Role of Pyrrolidine |

| Nicotine | Alkaloid | 1828 (Iso) | nAChR Agonist | Core pharmacophore |

| Captopril | Antihypertensive | 1977 | ACE Inhibitor | C-terminal mimic / Proline residue |

| Lisinopril | Antihypertensive | 1980s | ACE Inhibitor | Proline analog (Lysine derivative) |

| Vildagliptin | Antidiabetic | 1990s | DPP-4 Inhibitor | Cyanopyrrolidine (covalent trap) |

| Saxagliptin | Antidiabetic | 2000s | DPP-4 Inhibitor | Fused cyclopropyl-pyrrolidine |

References

-

Posselt, W., & Reimann, L. (1828).[5][6] Chemische Untersuchung des Tabaks und Darstellung eines eigenthümlich wirksamen Prinzips dieser Pflanze. Magazin für Pharmacie. 6

-

Fischer, E. (1901).[7] Über die Hydrolyse des Caseins durch Salzsäure. Zeitschrift für physiologische Chemie. (Discovery of Proline).

-

Löffler, K., & Freytag, C. (1909).[1] Über eine neue Bildungsweise von N-alkylierten Pyrrolidinen. Berichte der deutschen chemischen Gesellschaft. (HLF Reaction).

-

Ondetti, M. A., Rubin, B., & Cushman, D. W. (1977).[8][9][10][11] Design of specific inhibitors of angiotensin-converting enzyme: new class of orally active antihypertensive agents. Science, 196(4288), 441-444.[8][11]

-

List, B., Lerner, R. A., & Barbas, C. F. (2000). Proline-Catalyzed Direct Asymmetric Aldol Reactions. Journal of the American Chemical Society, 122(10), 2395–2396.

-

Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. (2000).[12] New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society, 122(17), 4243–4244.

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Hofmann–Löffler reaction - Wikipedia [en.wikipedia.org]

- 3. Hofmann-Löffler-Freytag Reaction (Chapter 31) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. invent.org [invent.org]

- 5. europeana.eu [europeana.eu]

- 6. Nicotine [inhn.org]

- 7. The bold legacy of Emil Fischer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Miguel Ondetti - Wikipedia [en.wikipedia.org]

- 9. laskerfoundation.org [laskerfoundation.org]

- 10. ACE Inhibitors (Chapter 5) - Managing Discovery in the Life Sciences [cambridge.org]

- 11. Design of specific inhibitors of angiotensin-converting enzyme: new class of orally active antihypertensive agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. macmillan.princeton.edu [macmillan.princeton.edu]

A Comprehensive Guide to the Spectroscopic Characterization of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid. In the absence of publicly available experimental spectra, this document serves as a predictive framework, grounded in fundamental principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). We will explore the theoretical underpinnings of the expected spectral features, offering reasoned predictions for chemical shifts, vibrational modes, and fragmentation patterns. Furthermore, this guide presents robust, field-proven protocols for the acquisition of high-quality spectroscopic data, ensuring that researchers can confidently characterize this and structurally related molecules.

Introduction: The Imperative for Rigorous Spectroscopic Analysis

The synthesis of novel chemical entities is the cornerstone of modern drug discovery and development. Among these, small molecules bearing heterocyclic scaffolds, such as pyridine and pyrrolidine, are of particular interest due to their prevalence in biologically active compounds. The target molecule, 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid, represents a unique combination of a chiral alpha-amino acid scaffold with both an aromatic and a saturated heterocycle. Its structural elucidation is a critical prerequisite for understanding its chemical properties and potential biological activity.

Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity and purity. Each technique—NMR, IR, and MS—offers a unique and complementary piece of the structural puzzle. This guide is designed to serve as a comprehensive resource for researchers undertaking the synthesis and characterization of this compound, providing a robust predictive analysis and the practical methodologies required to validate it experimentally.

Predicted Spectroscopic Data: A Theoretical Framework

The following sections detail the predicted spectroscopic data for 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid. These predictions are derived from established principles of spectroscopy and analysis of the compound's constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The predicted ¹H and ¹³C NMR spectra are detailed below.

2.1.1. Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to provide a wealth of information regarding the electronic environment and connectivity of the hydrogen atoms in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |

| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often exchanges with trace water, leading to a broad signal.[1][2][3] |

| ~8.5-8.7 | Doublet | 1H | H-2 (Pyridine) | The proton at the 2-position of the pyridine ring is deshielded by the adjacent nitrogen atom. |

| ~8.4-8.6 | Doublet | 1H | H-6 (Pyridine) | Similar to H-2, this proton is deshielded by the ring nitrogen. |

| ~7.6-7.8 | Doublet of Triplets | 1H | H-4 (Pyridine) | This proton is deshielded by the aromatic ring current and shows coupling to H-5 and H-2/H-6. |

| ~7.2-7.4 | Doublet of Doublets | 1H | H-5 (Pyridine) | This proton is influenced by the aromatic ring current and couples to H-4 and H-6. |

| ~4.0-4.2 | Singlet | 1H | α-CH | The methine proton is alpha to both the pyridine ring, the pyrrolidine nitrogen, and the carboxylic acid, leading to a downfield shift. |

| ~2.8-3.2 | Multiplet | 4H | -NCH₂- (Pyrrolidine) | The protons on the carbons adjacent to the nitrogen in the pyrrolidine ring are deshielded. |

| ~1.8-2.2 | Multiplet | 4H | -CH₂CH₂- (Pyrrolidine) | The remaining methylene protons of the pyrrolidine ring are in a more shielded, aliphatic environment. |

2.1.2. Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will confirm the carbon framework of the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Justification |

| ~170-175 | -COOH | The carbonyl carbon of the carboxylic acid is significantly deshielded.[2][4] |

| ~148-152 | C-2, C-6 (Pyridine) | The carbons adjacent to the nitrogen in the pyridine ring are highly deshielded. |

| ~135-140 | C-4 (Pyridine) | Aromatic carbon deshielded by the ring current. |

| ~130-135 | C-3 (Pyridine) | The carbon bearing the substituent groups. |

| ~122-126 | C-5 (Pyridine) | Aromatic carbon deshielded by the ring current. |

| ~65-70 | α-C | The alpha-carbon is substituted with three electron-withdrawing groups (pyridine, pyrrolidine, and carboxylic acid), resulting in a significant downfield shift. |

| ~48-52 | -NCH₂- (Pyrrolidine) | The carbons adjacent to the nitrogen in the pyrrolidine ring are deshielded. |

| ~22-26 | -CH₂CH₂- (Pyrrolidine) | The remaining methylene carbons of the pyrrolidine ring are in a typical aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule. The predicted IR absorption bands are listed below.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3300-2500 | Broad | O-H stretch | Carboxylic Acid[1] |

| 3100-3000 | Medium | C-H stretch | Aromatic (Pyridine)[5][6] |

| 2980-2850 | Medium | C-H stretch | Aliphatic (Pyrrolidine)[7] |

| 1730-1700 | Strong | C=O stretch | Carboxylic Acid[1] |

| 1600-1450 | Medium-Strong | C=C and C=N stretches | Aromatic Ring (Pyridine)[5][8][9] |

| 1250-1180 | Medium | C-N stretch | Pyrrolidine |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. Electrospray ionization (ESI) in positive ion mode would be a suitable technique for this compound, given its amino acid-like structure.[10][11]

-

Expected Molecular Ion: [M+H]⁺ = C₁₂H₁₆N₂O₂ + H⁺ = m/z 221.13

-

Predicted Fragmentation Pathways:

-

Loss of CO₂ (decarboxylation): A common fragmentation for carboxylic acids, leading to a fragment at m/z 177.14.

-

Loss of the Pyrrolidine Ring: The pyrrolidine moiety can be lost as a neutral molecule (C₄H₈N•), resulting in a fragment at m/z 150.06. This is a common pathway for pyrrolidine-containing compounds.[12][13][14][15]

-

Cleavage of the Pyridine Ring: The pyridine ring can undergo fragmentation, often involving the loss of HCN, which is characteristic of pyridine fragmentation.[16][17]

-

Experimental Protocols: A Guide to Data Acquisition

The following protocols are designed to yield high-quality spectroscopic data for the structural confirmation of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of the purified compound.

-

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a pH adjustment). The choice of solvent is critical; DMSO-d₆ will allow for the observation of the exchangeable -COOH proton, while D₂O will result in its exchange and disappearance, which can be a useful diagnostic tool.[2]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of at least 16 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for good signal-to-noise.

-

-

¹³C NMR:

-

Use a proton-decoupled pulse sequence.

-

Employ a spectral width of at least 220 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase and baseline correct the spectra.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the ¹H NMR signals and determine the multiplicities.

-

IR Spectroscopy Protocol

-

Sample Preparation:

-

Use an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Place a small amount of the dry, pure compound onto the ATR crystal.

-

Ensure good contact between the sample and the crystal by applying pressure with the anvil.

-

-

Instrument Parameters:

-

Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

Use a resolution of 4 cm⁻¹.

-

-

Data Processing:

-

Perform a background subtraction using a spectrum of the empty ATR crystal.

-

Identify and label the major absorption peaks.

-

Mass Spectrometry Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water with 0.1% formic acid to promote protonation.

-

-

Instrument Parameters (for ESI-MS):

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Operate in positive ion mode.

-

Optimize the capillary voltage, cone voltage, and desolvation gas temperature and flow rate to maximize the signal of the [M+H]⁺ ion.

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500).

-

For fragmentation analysis (MS/MS), select the [M+H]⁺ ion (m/z 221.13) as the precursor ion and apply collision-induced dissociation (CID) with varying collision energies to observe the fragment ions.

-

Visualizations: Mapping Workflows and Fragmentation

Visual representations are crucial for understanding complex processes. The following diagrams, rendered in DOT language, illustrate the proposed experimental workflow and a key fragmentation pathway.

Caption: Experimental Workflow for Compound Characterization.

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 3. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]

- 4. myneni.princeton.edu [myneni.princeton.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. chimia.ch [chimia.ch]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. What Is the Principle of Determining Amino Acids by Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. In-Source Fragmentation of Pyrrolidine-Containing KRAS Scaffolds Leads to Enhanced Structure Elucidation and Tandem Mass Spectral Quality - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. glenjackson.faculty.wvu.edu [glenjackson.faculty.wvu.edu]

- 15. annexpublishers.com [annexpublishers.com]

- 16. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Biological Targets of Pyridine and Pyrrolidine Derivatives: A Technical Guide

This technical guide details the biological targets, mechanistic underpinnings, and validation protocols for pyridine and pyrrolidine derivatives in drug discovery.

Executive Summary

Pyridine and pyrrolidine heterocycles represent two of the most privileged scaffolds in modern medicinal chemistry. Their ubiquity in FDA-approved therapeutics stems from distinct physicochemical properties: pyridine (a planar, electron-deficient aromatic system) serves as a bioisostere for phenyl rings, often functioning as a hydrogen bond acceptor in kinase hinge regions; pyrrolidine (a non-planar, aliphatic cycle) offers sp³ character, introducing chirality and vector control to fine-tune ligand orientation in enzyme active sites (e.g., DPP-4). This guide analyzes their primary biological targets and provides validated workflows for their interrogation.[1]

Part 1: Structural & Chemical Basis of Target Recognition

| Feature | Pyridine Scaffold | Pyrrolidine Scaffold |

| Geometry | Planar ( | Non-planar ( |

| Electronic | Nitrogen is a strong base ( | |

| Key Role | Hinge Binder: Mimics the adenine ring of ATP in kinases.[2] | Proline Mimetic: Fits hydrophobic pockets (e.g., S1 in proteases). |

| Solubility | Improves water solubility compared to benzene. | High solubility; often used to solubilize lipophilic drugs. |

Part 2: Major Biological Target Classes

Kinases (Pyridine Dominance)

The pyridine ring is a cornerstone in kinase inhibitor design. Its nitrogen atom is ideally positioned to interact with the hinge region of the ATP-binding pocket.

-

Mechanism: The pyridine nitrogen accepts a hydrogen bond from the backbone amide (NH) of the kinase hinge residues.

-

Examples:

-

Vemurafenib (B-Raf Inhibitor): Contains a 7-azaindole (fused pyridine) core that anchors the molecule in the ATP pocket.

-

Imatinib (BCR-ABL Inhibitor): Utilizes a pyridine-pyrimidine motif to lock the kinase in an inactive conformation.

-

VRK1/2 Inhibitors: Aminopyridine derivatives have recently been identified as selective inhibitors for Vaccinia-related kinases, stabilizing the folded P-loop conformation.

-

Proteases & Peptidases (Pyrrolidine Dominance)

Pyrrolidine is the quintessential proline mimetic . Many proteases, specifically those cleaving after a proline residue, possess specific S1 pockets that perfectly accommodate the pyrrolidine ring.

-

Mechanism: In inhibitors like Vildagliptin or Saxagliptin , the pyrrolidine ring occupies the S1 hydrophobic pocket. A nitrile group attached to the pyrrolidine often forms a reversible covalent imidate adduct with the catalytic Ser630 residue.[5]

G-Protein Coupled Receptors (GPCRs)

-

Nicotinic Acetylcholine Receptors (nAChRs): The pyridine ring of nicotine mimics acetylcholine, binding to the orthosteric site of

or -

Chemokine Receptors (CCR5): Pyrrolidine scaffolds serve as the core for Maraviroc (HIV entry inhibitor), providing the necessary spatial geometry to span the transmembrane binding pocket.

Part 3: Mechanistic Visualization

Pathway 1: nAChR Signaling Cascade

Activation of nAChRs by pyridine derivatives (agonists) triggers ion influx and downstream neuroplasticity pathways.

Caption: Simplified signaling cascade of Nicotinic Acetylcholine Receptors (nAChR) activated by pyridine-based agonists, leading to calcium-mediated gene transcription.

Part 4: Experimental Validation Protocols

To validate these targets, researchers must move beyond in silico prediction to wet-lab confirmation. Below are two field-proven protocols.

Protocol A: Kinase Inhibition Assay (ADP-Glo)

Target Validation for Pyridine Derivatives

Principle: Measures the amount of ADP produced during the kinase reaction. Pyridine derivatives typically compete with ATP, reducing ADP production.

-

Reagent Preparation:

-

1X Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA, 50 μM DTT.

-

Compound Plate: Serial dilutions of pyridine derivative in DMSO (Final DMSO < 1%).

-

-

Enzyme Reaction:

-

Add 2 μL of Kinase/Substrate mix to a 384-well white low-volume plate.

-

Add 1 μL of compound. Incubate 10 min at RT (allows inhibitor to bind hinge).

-

Initiate with 2 μL of Ultra-Pure ATP (at

concentration). -

Incubate 60 min at RT.

-

-

ADP Detection:

-

Add 5 μL ADP-Glo™ Reagent (stops kinase, depletes remaining ATP).[6] Incubate 40 min.

-

Add 10 μL Kinase Detection Reagent (converts generated ADP to ATP -> Luciferase). Incubate 30 min.

-

-

Readout: Measure Luminescence (RLU). Calculate

using a 4-parameter logistic fit.

Protocol B: Radioligand Binding Assay (Membrane Prep)

Target Validation for GPCRs (e.g., nAChR, Chemokine)

Principle: Competition binding between a radiolabeled standard (e.g.,

-

Membrane Preparation:

-

Harvest HEK293 cells overexpressing the target GPCR.

-

Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Centrifuge at 40,000 x g for 20 min. Resuspend pellet in binding buffer.

-

-

Assay Setup (96-well plate):

-

Total Binding: 50 μL Membrane + 50 μL Radioligand (

conc) + 50 μL Buffer. -

Non-Specific Binding (NSB): As above + 50 μL excess cold competitor (e.g., 10 μM Atropine/Nicotine).

-

Test Sample: Membrane + Radioligand + 50 μL Test Compound (varying conc).

-

-

Incubation:

-

Incubate at 25°C for 90 minutes (equilibrium).

-

-

Harvesting:

-

Filter through GF/B glass fiber filters (pre-soaked in 0.3% PEI to reduce background).

-

Wash 3x with ice-cold wash buffer.

-

-

Analysis:

-

Add scintillation cocktail and count (CPM).

-

Plot % Inhibition vs. Log[Concentration] to determine

.

-

Part 5: Workflow for Target Identification

The following Graphviz diagram outlines the logical flow from compound synthesis to validated biological target.

Caption: Integrated workflow for validating biological targets of heterocyclic derivatives, moving from in silico prediction to selectivity profiling.

References

-

Structural Insights into Kinase Inhibition

-

DPP-4 Inhibitor Mechanisms

-

Nabeno, M. et al., "Insight into Structure Activity Relationship of DPP-4 Inhibitors," PMC, 2013. Link

-

-

Kinase Assay Protocols

-

Promega Corporation, "Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform." Link

-

-

GPCR Radioligand Binding

-

Flanagan, C.A., "GPCR-radioligand binding assays," Methods in Cell Biology, 2016. Link

-

-

Pyrrolidine Scaffold Versatility

-

Li Petri, G. et al., "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Molecules, 2021. Link

-

Sources

- 1. pdf.smolecule.com [pdf.smolecule.com]

- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]

- 6. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: In Vitro Characterization of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid

This Application Note and Protocol guide is designed for the characterization of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid , a putative Glycine Transporter Type 1 (GlyT1) inhibitor . Based on its structural pharmacophore—an

Introduction & Mechanistic Rationale

2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid represents a structural evolution of sarcosine (N-methylglycine), where the N-methyl group is cyclized into a pyrrolidine ring and the

Therapeutic Context

-

Primary Target: Glycine Transporter 1 (GlyT1) .[1][2] GlyT1 regulates glycine concentrations at excitatory synapses.[2]

-

Mechanism of Action: Inhibition of GlyT1 prevents the reuptake of glycine from the synaptic cleft, increasing the local concentration of this co-agonist at the NMDA receptor (NMDAR) glycine-binding site (GluN1 subunit).

-

Clinical Relevance: Potentiation of NMDAR signaling is a validated strategy for treating the negative and cognitive symptoms of schizophrenia and improving synaptic plasticity in Alzheimer’s disease .

Structural Logic

-

Pyridine-3-yl: Provides

- -

Pyrrolidin-1-yl: Mimics the secondary amine of sarcosine but with reduced conformational entropy, potentially enhancing binding affinity.

-

Carboxylic Acid: Essential for recognition by the amino acid transporter binding site (zwitterionic interaction).

Experimental Workflow Overview

The characterization pipeline consists of three critical phases to validate potency, mechanism, and selectivity.

Figure 1: High-level screening workflow for GlyT1 inhibitor validation.

Protocol A: [³H]-Glycine Uptake Assay (Gold Standard)

This assay quantifies the compound's ability to inhibit the active transport of radiolabeled glycine into cells stably expressing human GlyT1.

Materials & Reagents

-

Cell Line: CHO-K1 or HEK293 cells stably transfected with hGlyT1 (SLC6A9).

-

Radioligand: [³H]-Glycine (Specific Activity: 40–60 Ci/mmol).

-

Unlabeled Ligand: Glycine (analytical grade).

-

Reference Inhibitor: ALX-5407 (NFPS) or Sarcosine .

-

Uptake Buffer: HBSS containing 10 mM HEPES, pH 7.4. (Must contain NaCl and KCl, as GlyT1 is Na⁺/Cl⁻ dependent).

-

Lysis Buffer: 0.1 N NaOH or 1% SDS.

-

Detection: Liquid Scintillation Counter (LSC).

Step-by-Step Methodology

1. Cell Preparation

-

Seed hGlyT1-CHO cells in 96-well ScintiPlates (white wall/clear bottom) at a density of 50,000 cells/well .

-

Incubate for 24 hours at 37°C, 5% CO₂ to achieve a confluent monolayer.

-

Critical Step: Aspirate growth medium and wash cells 2× with 200 µL of warm Uptake Buffer to remove endogenous amino acids.

2. Compound Incubation

-

Prepare a 10-point serial dilution of the test compound in Uptake Buffer (Range: 1 nM to 100 µM).

-

Add 50 µL of compound solution to respective wells.

-

Incubate for 15 minutes at 37°C to allow equilibrium binding.

-

Note: Pre-incubation is crucial for non-competitive inhibitors to access allosteric sites.

-

3. Uptake Reaction

-

Initiate uptake by adding 50 µL of [³H]-Glycine mix (Final concentration: 50 nM [³H]-Glycine + 10 µM cold Glycine).

-

Why 10 µM? This is near the

of GlyT1, ensuring sensitivity to competitive inhibition.

-

-

Incubate for 10–20 minutes at room temperature.

-

Validation: Uptake must remain linear during this window.

-

4. Termination & Readout

-

Terminate reaction by rapid aspiration and washing 3× with ice-cold Uptake Buffer .

-

Add 100 µL of MicroScint-20 scintillation cocktail.

-

Seal plates and shake for 30 minutes.

-

Count radioactivity (CPM) using a TopCount or MicroBeta counter.

Data Analysis

-

Normalization: Calculate % Inhibition relative to Vehicle (0% inhibition) and 10 µM ALX-5407 (100% inhibition).

-

Curve Fitting: Fit data to a non-linear regression model (4-parameter logistic) to determine

.

Protocol B: Kinetic Analysis (Mode of Inhibition)

To distinguish whether the compound is a competitive substrate (transported) or a non-competitive blocker , perform a kinetic study.

Experimental Design

-

Vary the concentration of substrate (Glycine) from 1 µM to 1000 µM.

-

Test the compound at 0 (Control),

, and

Visualization: Lineweaver-Burk Plot Logic

Figure 2: Interpreting kinetic data to determine mechanism of action.

Interpretation:

-

Sarcosine derivatives typically show competitive inhibition (competing for the glycine binding pocket).

-

Lipophilic blockers often show non-competitive profiles.

Protocol C: Selectivity Profiling (GlyT1 vs. GlyT2)

GlyT2 is expressed in the spinal cord and brainstem; its inhibition can cause severe motor side effects (respiratory distress, tremors). High selectivity for GlyT1 > GlyT2 (at least 50-fold) is required.

Methodology

-

Cell Line: CHO cells stably expressing hGlyT2 (SLC6A5).

-

Protocol: Identical to Protocol A, but optimize the [³H]-Glycine concentration to the

of GlyT2 (~20 µM). -

Calculation: Calculate the Selectivity Ratio:

Expected Results & Troubleshooting

| Parameter | Expected Value (Potent Lead) | Troubleshooting (If deviations occur) |

| GlyT1 IC₅₀ | < 100 nM | If > 10 µM, verify compound purity and solubility (DMSO < 1%). |

| Selectivity | > 50-fold (GlyT1/GlyT2) | If low selectivity, modify the pyridine ring substituents to increase steric bulk. |

| Hill Slope | ~1.0 | If < 0.8, suspect negative cooperativity or multiple binding sites. |

| Solubility | Soluble in aqueous buffer | The zwitterionic nature may reduce permeability; check pH of buffer. |

References

-

Harsing, L. G., et al. (2006). "Glycine transporter type-1 and its inhibitors." Current Medicinal Chemistry, 13(9), 1017–1044.

-

Pinard, E., et al. (2010). "Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl]... (RG1678)."[2][3] Journal of Medicinal Chemistry, 53(12), 4603–4614.[3]

-

Harvey, R. J., & Yee, B. K. (2013). "Glycine transporters as novel therapeutic targets in schizophrenia, alcohol dependence and pain." Nature Reviews Drug Discovery, 12(11), 866–885.

-

Sur, C., et al. (2003). "N-[3-(4'-fluorophenyl)-3-(4'-phenylphenoxy)propyl]sarcosine (NFPS) is a selective, high-affinity, and non-transportable inhibitor of GlyT1." Molecular Pharmacology, 63(2), 333-342.

Sources

- 1. A novel glycine transporter-1 (GlyT1) inhibitor, ASP2535 (4-[3-isopropyl-5-(6-phenyl-3-pyridyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole), improves cognition in animal models of cognitive impairment in schizophrenia and Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of glycine transporter 1: The yellow brick road to new schizophrenia therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective GlyT1 inhibitors: discovery of [4-(3-fluoro-5-trifluoromethylpyridin-2-yl)piperazin-1-yl][5-methanesulfonyl-2-((S)-2,2,2-trifluoro-1-methylethoxy)phenyl]methanone (RG1678), a promising novel medicine to treat schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: In Vivo Profiling of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid

This Application Note and Protocol Guide details the preclinical evaluation of 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid , a specialized N-substituted amino acid derivative. Given its structural motifs—combining a pyridine ring (common in nicotinic ligands) and a pyrrolidine moiety (common in nootropics and racetams)—this compound is treated as a putative CNS-active small molecule with potential applications in cognition, analgesia, or neuroprotection.

Executive Summary & Compound Rationale

Compound: 2-(Pyridin-3-yl)-2-(pyrrolidin-1-yl)acetic acid

Class:

This guide outlines the systematic in vivo characterization of this Novel Chemical Entity (NCE). The presence of the pyridine nitrogen and the tertiary pyrrolidine amine renders the molecule amphoteric, significantly influencing formulation and blood-brain barrier (BBB) permeability. The protocols below prioritize Pharmacokinetics (PK) , Maximum Tolerated Dose (MTD) , and CNS Efficacy Models .

Formulation & Stability for Animal Administration

Physicochemical Considerations

The compound exists as a zwitterion at physiological pH.

-

Acidic Moiety: Carboxylic acid (

) -

Basic Moiety: Pyrrolidine nitrogen (

) and Pyridine nitrogen ( -

Solubility: Likely high in aqueous buffers, but pH-dependent.

Protocol: Preparation of Injection Solution (10 mg/mL)

-

Weighing: Accurately weigh 100 mg of the solid compound.

-

Dissolution: Add 8 mL of 0.9% Saline .

-

pH Adjustment: The solution may be acidic. Slowly add 0.1 M NaOH or 0.1 M HCl dropwise to adjust pH to 7.4 ± 0.2 .

-

Note: Extreme pH can cause tissue necrosis at the injection site (i.p. or s.c.).

-

-

Volume Adjustment: Add saline to a final volume of 10 mL.

-

Sterilization: Filter through a 0.22 µm PES membrane (do not autoclave, as thermal stability of the N-C bond is unverified).

-

Storage: Prepare fresh daily. If storage is required, freeze aliquots at -20°C.

Pharmacokinetics (PK) & BBB Permeability

Before efficacy testing, it is critical to determine if the compound crosses the Blood-Brain Barrier (BBB), given its CNS-relevant structure.

Experimental Design: Rodent PK Profile

-

Species: Male Sprague-Dawley Rats (n=3 per timepoint).

-

Route: Intravenous (IV) vs. Oral (PO).

-

Dose: 5 mg/kg (IV), 20 mg/kg (PO).

-

Sampling: Blood and Brain tissue.

Workflow Diagram (Graphviz)

Figure 1: Pharmacokinetic workflow for determining bioavailability and brain penetration.

Step-by-Step Protocol

-

Dosing: Administer the formulated compound.

-

Blood Collection: At designated timepoints, collect 200 µL blood via tail vein into K2EDTA tubes. Centrifuge at 2000 x g (4°C, 10 min) to harvest plasma.

-

Brain Collection: At terminal timepoints (e.g., 1h, 4h), perfuse animal with saline to remove residual blood, harvest brain, and weigh.

-

Bioanalysis:

-

Precipitate proteins with Acetonitrile (1:3 v/v).

-

Analyze supernatant via LC-MS/MS (MRM mode).

-

Target Ion: Monitor the parent [M+H]+ peak (approx. m/z 221.1).

-

Success Criteria:

-

Oral Bioavailability (%F): > 20% suggests viable oral dosing.

-

Brain/Plasma Ratio: > 0.3 indicates significant CNS penetration.

Safety Profiling: The Irwin Test

Since the compound resembles nicotinic ligands, CNS excitation or depression is a risk.

Protocol: Modified Irwin Screen

-

Subjects: C57BL/6 Mice (n=6/group).

-

Doses: Vehicle, 10, 30, 100 mg/kg (i.p.).

-

Observation Period: 0–120 min post-dose.

Scoring Matrix:

| Parameter | Observation | Significance |

|---|---|---|

| Autonomic | Salivation, Lacrimation, Piloerection | Cholinergic overstimulation |

| Neuromuscular | Tremors, Convulsions, Ataxia | CNS toxicity / Seizure risk |

| Behavioral | Sedation, Hyperactivity, Straub Tail | Dopaminergic/Opioid modulation |

-

Stop Rule: If convulsions occur at 30 mg/kg, abort higher doses and designate 10 mg/kg as the Maximum Tolerated Dose (MTD) for efficacy studies.

Efficacy Models: CNS & Analgesia

Based on the Pyridine-Pyrrolidine pharmacophore, three primary therapeutic areas are hypothesized: Cognition (nAChR agonist), Analgesia (non-opioid), and Anxiety .

A. Novel Object Recognition (NOR) – Cognition

Rationale: Tests working memory, often improved by

-

Habituation (Day 1): Allow mice to explore empty arena (10 min).

-

Training (Day 2): Place two identical objects (A + A). Allow 10 min exploration.

-

Treatment: Administer Compound (e.g., 10 mg/kg i.p.) 30 min prior to testing.

-

Testing (Day 2 + 1h): Replace one object with a novel one (A + B).

-

Data Analysis: Calculate Discrimination Index (DI) =

.-

Positive Control: Donepezil (1 mg/kg).

-

B. Formalin Test – Analgesia

Rationale: Evaluates biphasic pain (Phase 1: Acute, Phase 2: Inflammatory). The acetic acid moiety suggests potential COX inhibition or central analgesia.

-

Acclimatization: Place rat in transparent observation chamber.

-

Treatment: Administer Compound (10–50 mg/kg) or Vehicle 30 min pre-test.

-

Induction: Inject 50 µL of 2.5% Formalin into the dorsal surface of the right hind paw.

-

Scoring: Record time spent licking/biting the injected paw in 5-min bins for 60 min.

-

Phase 1 (0–10 min): Direct nociception.

-

Phase 2 (15–60 min): Inflammatory pain.

-

Mechanism of Action Diagram

Figure 2: Hypothesized pharmacological targets based on structural homology to Nicotine and Aryl-acetic acids.

Data Reporting & Statistical Analysis

All in vivo data must be reported with rigorous statistical validation.

| Experiment | Metric | Statistical Test |

| PK | Non-compartmental Analysis (WinNonlin) | |

| Irwin Test | Behavioral Score (0-3) | Kruskal-Wallis (Non-parametric) |

| NOR | Discrimination Index | One-way ANOVA + Dunnett’s post-hoc |

| Formalin | Licking Time (sec) | Two-way ANOVA (Treatment x Time) |

References

-